![molecular formula C10H10N2O B1417427 5-甲基-1H-苯并[e][1,4]二氮杂卓-2(3H)-酮 CAS No. 70656-87-0](/img/structure/B1417427.png)

5-甲基-1H-苯并[e][1,4]二氮杂卓-2(3H)-酮

描述

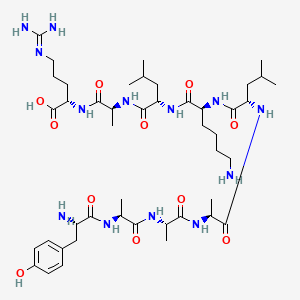

“5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one” is a chemical compound that belongs to the class of benzodiazepines . Benzodiazepines are a class of drugs that have a wide range of therapeutic applications, including as anxiolytics, sedatives, hypnotics, anticonvulsants, and central muscle relaxants .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14 C] was prepared as part of a five-step sequence from pyrrol-2-carbonitrile-[cyano-14 C] as a key synthetic intermediate which has been synthesized from 2-bromopyrrole and zinc [14 C]-cyanide in the presence of tetrakis (triphenylphosphine)palladium .Molecular Structure Analysis

The molecular structure of “5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one” is likely to be similar to other benzodiazepines, which consist of a heterocyclic ring system in which the two N atoms are mostly located in positions 1 and 4 .Chemical Reactions Analysis

Benzodiazepines, including “5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one”, can undergo a variety of chemical reactions. For instance, benzimidazole, a related compound, can be deprotonated with stronger bases .科学研究应用

生物活性化合物

5-甲基-1H-苯并[e][1,4]二氮杂卓-2(3H)-酮属于 2,3-苯并二氮杂卓家族,以其生物活性而闻名。这些化合物已在临床上应用,其中一些已进入人体临床阶段。苯环转化为五元氮杂环导致产生新的二氮杂卓和 1,2,5-三氮杂卓衍生物,这些衍生物有望成为针对目前缺乏有效治疗方法的疾病(如某些癌症)的未来药物。此外,这些化合物在对抗多重耐药病原体的传播方面显示出前景,表明它们在抗菌研究领域的重要性 (Földesi, Volk, & Milen, 2018).

合成方案和生物学意义

1,4-二氮杂卓,包括 5-甲基-1H-苯并[e][1,4]二氮杂卓-2(3H)-酮,表现出一系列生物活性,使其在药物化学中具有重要意义。它们以其抗精神病、抗焦虑、驱虫、抗惊厥、抗菌、抗真菌和抗癌特性而闻名。这些多样的生物活性使 1,4-二氮杂卓衍生物对药物开发具有价值,突出了它们在治疗中的应用潜力 (Rashid 等人,2019).

合成用途

该化合物与苯并咪唑、喹喔啉和苯并[1,5]二氮杂卓等各种杂环化合物的合成有关。这些化合物由邻苯二胺与不同的亲电试剂缩合而成,反映了该化合物在制造药理活性物质中的重要性 (Ibrahim, 2011).

作用机制

Target of Action

The primary target of 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one, also known as Ro-5-3663, is the GABA A receptor . This receptor is the major inhibitory neurotransmitter in the mammalian central nervous system .

Mode of Action

5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one interacts with the GABA A receptors by binding to a common modulatory site known as the benzodiazepine site . The binding of 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one to this site enhances GABAergic inhibition by increasing the opening frequency of the GABA-gated ion channel .

Biochemical Pathways

The action of 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one on the GABA A receptors affects the GABAergic neurotransmission pathway . This leads to a shift of the GABA dose–response curve to the left, so that at any given concentration of GABA, the response is increased .

Pharmacokinetics

The pharmacokinetics of 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one involves the absorption, distribution, metabolism, and elimination of the drug . These processes determine the drug’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the action of 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is the enhancement of GABAergic inhibition . This leads to hyperpolarization of the postsynaptic membrane and thus functional inhibition .

未来方向

The future directions for “5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one” and similar compounds could involve further studies on their pharmacological actions. For instance, the development of devazepide, FK480, etc. as CCK-A antagonists and CCK-A agonists such as GW5823 have demonstrated the significance of these investigations .

生化分析

Biochemical Properties

5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholecystokinin (CCK) receptors, specifically the CCK-A and CCK-B receptor subtypes . These interactions are crucial as they modulate physiological processes such as pancreatic and biliary secretion, gall bladder contraction, and gut motility . The nature of these interactions involves binding to the receptor sites, thereby influencing the receptor’s activity.

Cellular Effects

The effects of 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCK receptors can affect dopaminergic transmission, satiety, and analgesia . These effects are mediated through the activation or inhibition of specific signaling pathways, leading to changes in gene expression and metabolic activities within the cells.

Molecular Mechanism

At the molecular level, 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one exerts its effects through binding interactions with biomolecules. It acts as an antagonist to CCK receptors, inhibiting their activity . This inhibition can lead to a decrease in receptor-mediated signaling pathways, ultimately affecting gene expression and cellular responses. Additionally, it may interact with other enzymes and proteins, influencing their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to alterations in cellular responses, potentially due to the accumulation of degradation products or changes in receptor sensitivity.

Dosage Effects in Animal Models

The effects of 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of CCK receptor activity . At higher doses, it may cause toxic or adverse effects, including disruptions in normal physiological processes and potential toxicity to specific organs or tissues.

Metabolic Pathways

5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

属性

IUPAC Name |

5-methyl-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(13)6-11-7/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDPQMKDRMWTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCC(=O)NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990888 | |

| Record name | 5-Methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70656-87-0 | |

| Record name | Ro 5-3663 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070656870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-5-3663 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89J9947924 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one (Ro 5-3663) interact with its target and what are the downstream effects?

A1: Ro 5-3663 acts as a convulsant benzodiazepine, primarily targeting the GABAA receptor complex. Unlike typical benzodiazepines that enhance GABAergic transmission, Ro 5-3663 reduces GABA-mediated transmission. [] This reduction in GABAergic inhibition leads to neuronal hyperexcitability, ultimately resulting in convulsive activity. [, ]

Q2: How does Ro 5-3663 differ from picrotoxin in its convulsant action, despite both targeting the GABAA receptor?

A2: While both Ro 5-3663 and picrotoxin induce convulsions, subtle differences exist in their mechanisms and interactions with other compounds. Certain quinolines, such as PK 8165 and PK 9084, effectively counteract Ro 5-3663-induced seizures but not those caused by picrotoxin. [] This suggests that the precise binding sites or modes of action within the GABAA receptor complex may differ between the two convulsants.

Q3: Does Ro 5-3663 interact with the benzodiazepine binding site of the GABAA receptor?

A3: Research suggests that Ro 5-3663's convulsant effects are independent of the benzodiazepine binding site. Studies have shown that the benzodiazepine receptor antagonist Ro 15-1788, while effective against typical benzodiazepines, does not consistently block Ro 5-3663-induced convulsions. [, ] This further supports the notion that Ro 5-3663 exerts its effects through an alternative binding site or mechanism within the GABAA receptor complex.

Q4: What is the role of GABA in mediating the effects of Ro 5-3663?

A4: Ro 5-3663 disrupts GABA-mediated transmission, specifically by reducing GABA-stimulated chloride influx into neurons. [] This disruption of chloride ion influx diminishes the inhibitory effect of GABA, leading to increased neuronal excitability and potentially contributing to the convulsant activity of Ro 5-3663.

Q5: What is the significance of the ontogenetic development of Ro 5-3663's convulsant action in rats?

A6: Studies investigating the ontogenetic development of Ro 5-3663's convulsant action in rats provide valuable insights into the maturation of the GABAergic system and its role in seizure susceptibility during development. [] These findings contribute to a deeper understanding of age-dependent differences in drug response and potential vulnerabilities to seizures at specific developmental stages.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417345.png)

![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)

![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B1417354.png)

![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)

![4-Methoxymethylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)

![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)